C12EDMAB acts as a growth-directing surfactant in the synthesis of monodisperse gold nanorods. These nanorods possess unique optical and electronic properties, making them desirable for various applications, including photothermal therapy and biosensing. Studies have shown that C12EDMAB plays a crucial role in controlling the aspect ratio and size distribution of the nanorods during the synthesis process. [Source: "Shape-Controlled Synthesis of Gold Nanorods and Nanoribbons using a Seed-Mediated Growth Method"()]
C12EDMAB serves as a surfactant in the synthesis of core-shell particles via emulsion polymerization. These particles consist of a core material encapsulated by a shell, offering unique properties for applications in drug delivery, catalysis, and separation technologies. C12EDMAB stabilizes the emulsion droplets during the polymerization process, influencing the size and morphology of the resulting core-shell particles. [Source: "Synthesis of Poly(methyl methacrylate)-Poly(N-isopropylacrylamide) Core-Shell Particles via Emulsion Polymerization using Dodecylethyldimethylammonium Bromide as a Surfactant"()]
Dodecylethyldimethylammonium bromide is a quaternary ammonium compound characterized by its molecular formula and a molecular weight of approximately 322.37 g/mol. This compound functions primarily as a cationic surfactant, exhibiting properties that allow it to interact effectively with various surfaces and materials. It is recognized for its role as a growth-directing surfactant in the synthesis of monodisperse gold nanoparticles and is utilized in various applications due to its surfactant properties, including fabric softening and antistatic functions .
The synthesis of dodecylethyldimethylammonium bromide typically involves the following methods:
Dodecylethyldimethylammonium bromide finds diverse applications across various fields:
Dodecylethyldimethylammonium bromide shares similarities with other quaternary ammonium compounds but possesses unique characteristics that distinguish it from them. Below are some similar compounds along with a comparison:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Dodecyltrimethylammonium bromide | C15H34BrN | More hydrophobic; often used in hair conditioners |
Cetyltrimethylammonium bromide | C19H42BrN | Longer carbon chain; used primarily as a surfactant |
Benzalkonium chloride | C22H38ClN | Contains aromatic ring; used as a disinfectant |
Tetradecyltrimethylammonium bromide | C17H38BrN | Intermediate chain length; used in industrial applications |
Dodecylethyldimethylammonium bromide's unique structure allows it to function effectively across a range of applications while maintaining specific biological activities that are advantageous in antimicrobial formulations .
Dodecylethyldimethylammonium bromide is a quaternary ammonium compound characterized by a positively charged nitrogen atom bonded to four alkyl groups, with a bromide counterion [1]. The molecular formula of this compound is C16H36BrN, with a molecular weight of 322.37 g/mol [2]. The structure consists of a quaternary ammonium head group attached to a hydrophobic dodecyl chain, along with ethyl and two methyl substituents [3].
The compound is also known by several synonyms including dimethyldodecylethylammonium bromide, dodecyldimethylethylammonium bromide, and ethyldodecyldimethylaminium bromide [4]. It is registered with the CAS number 68207-00-1 and EINECS number 269-249-2 [5].
Property | Value |
---|---|
Chemical Name | Dodecylethyldimethylammonium bromide |
Synonyms | Dimethyldodecylethylammonium bromide, Dodecyldimethylethylammonium bromide |
Molecular Formula | C16H36BrN |
Molecular Weight | 322.37 g/mol |
CAS Number | 68207-00-1 |
EINECS Number | 269-249-2 |
Table 1: Basic Molecular Information of Dodecylethyldimethylammonium bromide [5] [6]
The quaternary ammonium head group of dodecylethyldimethylammonium bromide features a central nitrogen atom with sp³ hybridization, resulting in a tetrahedral geometry with bond angles of approximately 109.5° [7] [8]. This three-dimensional tetrahedral arrangement accommodates four alkyl substituents: one dodecyl chain, one ethyl group, and two methyl groups [9].
The nitrogen atom in the quaternary ammonium head group carries a permanent positive charge, which is independent of the pH of the solution, distinguishing it from primary, secondary, and tertiary ammonium compounds [7]. This permanent positive charge is a defining characteristic of quaternary ammonium compounds and contributes significantly to their chemical properties and applications [10].
The quaternary ammonium head group configuration plays a crucial role in determining the compound's surface activity and molecular interactions [8]. The presence of the ethyl group, as opposed to a third methyl group found in similar compounds, alters the electron density distribution around the nitrogen atom and affects the overall polarity of the head group [11].
Feature | Dodecylethyldimethylammonium Head Group |
---|---|
Central Atom | Quaternary nitrogen (N⁺) |
Hybridization | sp³ hybridized |
Bond Angles | Tetrahedral (~109.5°) |
Spatial Arrangement | Three-dimensional tetrahedral structure |
Alkyl Substituents | One dodecyl chain, one ethyl group, two methyl groups |
Charge Distribution | Positive charge centered on nitrogen atom |
Table 2: Quaternary Ammonium Head Group Configuration [7] [8] [10]
The hydrophobic tail of dodecylethyldimethylammonium bromide consists of a linear saturated hydrocarbon chain containing 12 carbon atoms (dodecyl group) [3] [5]. This dodecyl chain adopts an extended zigzag conformation in the crystalline state but exhibits considerable flexibility in aqueous solution [12] [13].
In aqueous environments, the hydrophobic tail tends to orient away from water molecules due to the hydrophobic effect, which is a fundamental driving force for the self-assembly of this surfactant into micelles and other aggregates [13] [14]. The length of the dodecyl chain is optimal for balancing hydrophobicity and water solubility, making it effective for surface activity [15].
The hydrophobic tail arrangement significantly influences the compound's interfacial properties, including its ability to reduce surface tension and form micelles at the critical micelle concentration (CMC) [13] [16]. The flexibility of the dodecyl chain allows it to adapt to different environments and interfaces, contributing to the versatility of dodecylethyldimethylammonium bromide as a surfactant [12].
Feature | Dodecyl Tail in Dodecylethyldimethylammonium bromide |
---|---|
Alkyl Chain Type | Linear saturated hydrocarbon chain |
Chain Length | C12 (dodecyl) |
Carbon Atoms in Chain | 12 carbon atoms in straight chain |
Chain Conformation | Extended zigzag in crystalline state, flexible in solution |
Flexibility | High degree of conformational freedom in aqueous solution |
Hydrophobic Interactions | Strong hydrophobic interactions driving micelle formation |
Table 3: Hydrophobic Tail Arrangement [3] [12] [13]
Dodecylethyldimethylammonium bromide consists of carbon, hydrogen, nitrogen, and bromine atoms in specific proportions [2]. The elemental composition reveals that carbon constitutes the largest portion by weight (59.61%), followed by bromine (24.79%), hydrogen (11.26%), and nitrogen (4.35%) [3] [5].
The molecular structure contains 16 carbon atoms, 36 hydrogen atoms, 1 nitrogen atom, and 1 bromine atom, as reflected in its molecular formula C16H36BrN [6]. The carbon atoms are distributed among the dodecyl chain (12 carbon atoms), the ethyl group (2 carbon atoms), and the two methyl groups (2 carbon atoms) [2] [3].
Element | Number of Atoms | Atomic Weight (g/mol) | Total Weight (g/mol) | Weight Percentage (%) |
---|---|---|---|---|
Carbon (C) | 16 | 12.011 | 192.176 | 59.61 |
Hydrogen (H) | 36 | 1.008 | 36.288 | 11.26 |
Nitrogen (N) | 1 | 14.007 | 14.007 | 4.35 |
Bromine (Br) | 1 | 79.904 | 79.904 | 24.79 |
Table 4: Elemental Composition of Dodecylethyldimethylammonium bromide [3] [5] [6]
Dodecylethyldimethylammonium bromide belongs to a family of quaternary ammonium compounds that share similar structural features but differ in the specific alkyl substituents attached to the quaternary nitrogen atom [7]. Comparing its structure with related compounds provides insights into how subtle structural variations affect physicochemical properties [17].
The key structural differences among these compounds lie in the number and type of alkyl groups attached to the quaternary nitrogen atom, which influence properties such as critical micelle concentration, surface activity, and aggregation behavior [17] [13]. These structural variations also affect the packing of molecules at interfaces and within aggregates, leading to differences in their performance as surfactants [15].
Property | Dodecylethyldimethylammonium bromide | Dodecyltrimethylammonium bromide | Didodecyldimethylammonium bromide |
---|---|---|---|
Chemical Name | Dodecylethyldimethylammonium bromide | Dodecyltrimethylammonium bromide | Didodecyldimethylammonium bromide |
Molecular Formula | C16H36BrN | C15H34BrN | C26H56BrN |
Molecular Weight (g/mol) | 322.37 | 308.34 | 462.63 |
Structure of Head Group | Quaternary ammonium with ethyl and two methyl groups | Quaternary ammonium with three methyl groups | Quaternary ammonium with two methyl groups |
Alkyl Chain Length | C12 (dodecyl) | C12 (dodecyl) | C12 (dodecyl) |
Number of Alkyl Chains | 1 | 1 | 2 |
Table 5: Comparison of Dodecylethyldimethylammonium bromide with Related Quaternary Ammonium Compounds [3] [18] [19]
Dodecyltrimethylammonium bromide (DTAB) differs from dodecylethyldimethylammonium bromide primarily in the head group composition, where DTAB has three methyl groups attached to the quaternary nitrogen instead of two methyl groups and one ethyl group [18] [20]. This structural difference results in a slightly lower molecular weight for DTAB (308.34 g/mol) compared to dodecylethyldimethylammonium bromide (322.37 g/mol) [18] [21].
The substitution of one methyl group with an ethyl group in dodecylethyldimethylammonium bromide introduces additional hydrophobicity to the head group region, which affects its interfacial properties [21] [13]. Research has shown that this structural modification leads to a lower critical micelle concentration (CMC) for dodecylethyldimethylammonium bromide compared to DTAB, indicating a greater tendency to form micelles [13].
DTAB exhibits a higher melting point (246°C) compared to dodecylethyldimethylammonium bromide (185-190°C), suggesting differences in crystal packing and intermolecular interactions in the solid state [21] [22]. Additionally, the presence of the ethyl group in dodecylethyldimethylammonium bromide alters the head group's steric requirements and charge distribution, affecting its interaction with counterions and solvent molecules [23] [24].
Didodecyldimethylammonium bromide (DDAB) differs significantly from dodecylethyldimethylammonium bromide in having two dodecyl chains attached to the quaternary nitrogen atom instead of one, while maintaining two methyl groups [19] [25]. This structural difference results in a substantially higher molecular weight for DDAB (462.63 g/mol) compared to dodecylethyldimethylammonium bromide (322.37 g/mol) [26] [19].
The presence of two long hydrophobic chains in DDAB dramatically increases its hydrophobicity, leading to different aggregation behaviors in aqueous solutions [25]. While dodecylethyldimethylammonium bromide typically forms spherical micelles at concentrations above its CMC, DDAB tends to form vesicles or bilayer structures due to its double-chain structure [25] [27].
DDAB has a slightly lower melting point range (157-162°C) compared to dodecylethyldimethylammonium bromide (185-190°C), despite its higher molecular weight [26] [27]. This can be attributed to differences in molecular packing in the crystalline state, where the two dodecyl chains in DDAB may introduce more disorder [19] [28]. The double-chain structure of DDAB also results in different surface activity characteristics, with DDAB typically showing a lower CMC and greater efficiency in reducing surface tension at lower concentrations [25] [27].
Dodecylethyldimethylammonium bromide is a cationic quaternary ammonium salt characterized by a permanent positive charge on the quaternary nitrogen atom, balanced by a bromide counterion [1] [7]. This ionic nature is fundamental to its behavior in solution and at interfaces [10].
The positive charge on the quaternary nitrogen atom is localized and remains unaffected by changes in pH, distinguishing quaternary ammonium compounds from primary, secondary, and tertiary amines whose protonation state depends on solution pH [7] [10]. This permanent positive charge enables dodecylethyldimethylammonium bromide to interact strongly with negatively charged surfaces through electrostatic attractions [11] [29].
In aqueous solutions, dodecylethyldimethylammonium bromide undergoes partial dissociation, with the degree of counterion binding influencing its colloidal properties [11] [30]. The bromide counterions form an electrical double layer around the cationic head groups in micellar aggregates, partially neutralizing the surface charge and affecting the stability of these structures [30] [13].
The charge distribution within the molecule creates a distinct amphiphilic character, with the positively charged hydrophilic head group and the uncharged hydrophobic tail [29]. This amphiphilic nature drives the self-assembly of dodecylethyldimethylammonium bromide molecules into various supramolecular structures in aqueous environments, including micelles, vesicles, and bilayers [13] [16].
Property | Description |
---|---|
Ionic Nature | Cationic quaternary ammonium salt |
Charge on Quaternary Nitrogen | Permanent positive charge (+1) |
Counterion | Bromide ion (Br⁻) |
Charge Distribution | Positive charge localized on nitrogen atom |
Ionic Dissociation | Partial dissociation in aqueous solution |
Electrostatic Interactions | Strong attraction to negatively charged surfaces |
Table 6: Ionic Characteristics of Dodecylethyldimethylammonium bromide [7] [11] [10]
Irritant